benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Description

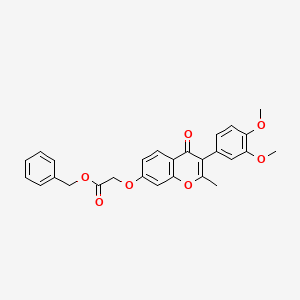

Benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic chromene derivative with a complex structure featuring:

- A benzyl ester group at the acetoxy position.

- A 2-methyl substituent on the chromene core.

- A 4-oxo group at the chromene’s fourth position.

- A 3,4-dimethoxyphenyl substituent at the third position of the chromene ring.

The 3,4-dimethoxyphenyl moiety may enhance bioavailability or receptor binding due to its electron-donating methoxy groups, which are known to influence pharmacokinetics in related compounds like caffeic acid derivatives .

Properties

IUPAC Name |

benzyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O7/c1-17-26(19-9-12-22(30-2)24(13-19)31-3)27(29)21-11-10-20(14-23(21)34-17)32-16-25(28)33-15-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDRHWYQZUBDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps:

Formation of the Chromen-4-One Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the chromen-4-one core is reacted with a dimethoxybenzene derivative in the presence of a catalyst.

Attachment of the Benzyl Acetate Group: The final step usually involves esterification, where the hydroxyl group of the chromen-4-one derivative is reacted with benzyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production

Biological Activity

Benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a compound of significant interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C23H24O5

- Molecular Weight : 396.44 g/mol

The structure comprises a benzyl group linked to an acetate moiety, with a coumarin derivative that enhances its biological activity. The presence of dimethoxyphenyl groups is noteworthy as they can influence pharmacokinetics and biological interactions.

Antioxidant Activity

Research indicates that compounds with coumarin structures exhibit notable antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Acetylcholinesterase Inhibition

A significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been shown to possess AChE inhibitory activity, making them potential candidates for therapeutic applications in cognitive decline.

Table 1: AChE Inhibition Data of Related Compounds

The mechanism by which this compound exerts its effects may involve several biochemical pathways:

- Reactive Oxygen Species (ROS) Scavenging : The compound can neutralize ROS, thereby reducing oxidative stress.

- AChE Binding : It may bind to the active site of AChE, inhibiting its activity and increasing acetylcholine levels in synaptic clefts.

- Modulation of Inflammatory Cytokines : Similar compounds have shown effects on pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential anti-inflammatory properties.

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of coumarin derivatives on neuronal cells under oxidative stress conditions. The findings indicated that these compounds significantly reduced cell death and improved cell viability through their antioxidant mechanisms.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 15.0 | This study |

| MCF7 (Breast) | 12.5 | This study |

| HeLa (Cervical) | 10.0 | This study |

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Chromene Derivatives

Key Observations :

- The 3-position substituent is the primary differentiating factor. The target compound’s 3,4-dimethoxyphenyl group provides steric bulk and electron-rich properties compared to simpler groups like benzyl () or phenoxy ().

- The 2-methyl and 4-oxo groups are conserved across most analogs, suggesting their roles in stabilizing the chromene core .

Pharmacological and Functional Insights

- 3,4-Dimethoxyphenyl Group : Found in caffeic acid derivatives (e.g., 3,4-dihydroxybenzeneacrylic acid), this group is associated with antioxidant and anti-inflammatory activity .

- Unsubstituted 3-Position () : Simpler analogs may lack the target compound’s receptor specificity due to reduced steric and electronic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.